molecular formula C17H18ClN3O3S B2393236 1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203067-82-6

1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2393236
CAS No.: 1203067-82-6
M. Wt: 379.86
InChI Key: ZCKPJJXMQLFQEZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic urea derivative of interest in chemical and pharmaceutical research. The compound features a urea scaffold bridged by a 4-chlorobenzyl group and a phenyl ring substituted with an isothiazolidine-1,1-dioxide moiety. This structure is significant for researchers exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in the development of urea-based compounds . Urea derivatives are a prominent scaffold in drug discovery, known for their ability to interact with various biological targets. The presence of the chlorobenzyl group is a common feature in compounds studied for their activity at various biological receptors . The isothiazolidine dioxide moiety is a less common functional group that may impart unique electronic and steric properties, offering a valuable point of diversification for researchers investigating novel chemical entities. This compound is provided as a tool for scientists in early-stage discovery research. It is sold For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and purity for their specific research needs. All sales are final for this specialty chemical.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c18-14-4-2-13(3-5-14)12-19-17(22)20-15-6-8-16(9-7-15)21-10-1-11-25(21,23)24/h2-9H,1,10-12H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKPJJXMQLFQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a urea moiety and a dioxidoisothiazolidin ring, which contribute to its pharmacological properties. Research indicates that it may serve as a lead compound for drug development, particularly in cancer therapy and antimicrobial applications.

Chemical Structure

The molecular formula of this compound is C18H17ClN2O4SC_{18}H_{17}ClN_2O_4S, with a molecular weight of approximately 378.85 g/mol. The structural representation highlights the chlorobenzyl group attached to the urea nitrogen and the dioxidoisothiazolidin ring.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. Preliminary studies suggest that it acts as an inhibitor of enzymes involved in tumor progression, particularly targeting cyclin-dependent kinases (CDKs). This interaction is crucial for regulating the cell cycle and may impede cancer cell proliferation.

Key Findings:

  • Inhibition of Cyclin-Dependent Kinases: The compound shows potential as a selective inhibitor of CDKs, which are pivotal in cell cycle regulation .
  • Antitumor Efficacy: In vivo studies indicate that compounds with similar structures exhibit promising anti-tumor effects, suggesting that further exploration of this compound could yield effective cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. The presence of the dioxidoisothiazolidin moiety is thought to enhance its interaction with microbial targets.

Research Insights:

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
1-Benzhydryl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ureaC18H17ClN2O4SC_{18}H_{17}ClN_2O_4SSimilar structure; potential for similar biological activity
1-(4-Chlorophenyl)-3-(1H-indol-6-yl)ureaC18H16ClN3OC_{18}H_{16}ClN_3OStudied for anticancer properties; different aromatic system
Substituted BenzimidazolesVariesKnown for broad biological activities including antiviral effects

Case Studies

Recent studies have explored various derivatives of phenyl urea compounds for their biological activities. For instance, research on phenyl urea derivatives revealed that modifications in the aromatic rings significantly impacted their inhibitory activities against IDO1 (Indoleamine 2,3-dioxygenase), an important target in cancer immunotherapy .

Notable Observations:

  • Structure-Activity Relationship (SAR): Compounds with specific substitutions on the phenolic rings showed enhanced inhibitory potency against IDO1 compared to unsubstituted variants .

Scientific Research Applications

Medicinal Chemistry

Potential as an Anticancer Agent

Recent studies have highlighted the potential of phenyl urea derivatives, including 1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression. Inhibiting IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune responses.

In a study focused on designing new IDO1 inhibitors, various phenyl urea derivatives were synthesized and evaluated for their inhibitory activities. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring significantly influenced the binding affinity to IDO1. Compounds with para-substituents showed enhanced potency compared to their ortho and meta counterparts . This suggests that this compound could be optimized for improved efficacy against cancer.

Agricultural Applications

Herbicide Development

Phenyl urea compounds have also been explored as herbicides due to their ability to inhibit specific plant enzymes involved in growth regulation. The structural similarity of this compound to known herbicides suggests potential utility in agricultural settings.

Research has shown that modifications in the urea structure can lead to varying degrees of herbicidal activity. For instance, the introduction of different substituents on the phenyl ring can enhance or reduce herbicidal efficacy. The compound's ability to disrupt plant physiological processes could be leveraged for developing new herbicides .

Materials Science

Polymer Synthesis

In materials science, the unique properties of this compound allow it to be used as a building block in polymer synthesis. Its functional groups can facilitate cross-linking reactions leading to the formation of novel polymeric materials with tailored properties.

These polymers may exhibit enhanced thermal stability and mechanical strength, making them suitable for various applications including coatings, adhesives, and composites. The incorporation of such compounds into polymer matrices can significantly improve material performance under different environmental conditions .

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
This compoundIDO1 Inhibitor
Various Phenyl Urea DerivativesHerbicide Activity
Phenyl Urea PolymersMaterial Strength Enhancement

Case Study: IDO1 Inhibition

In a detailed evaluation of IDO1 inhibitors, researchers synthesized several phenyl urea derivatives and assessed their pharmacokinetic profiles and anti-tumor efficacy. Among these compounds, one derivative demonstrated significant inhibitory activity against IDO1 while exhibiting low toxicity in vivo. This case underscores the potential for further development of this compound as a therapeutic agent .

Comparison with Similar Compounds

Table 1: Herbicidal Activity of Urea Derivatives

Substituents (R, R1) Activity Against Rape Activity Against Barnyard Grass Reference
4-Chlorobenzyl, isothiazolidine dioxide phenyl Moderate Weak
4-Methoxyphenyl, phenyl Low Weak
4-Chlorophenyl, morpholino-triazine phenyl Not reported Not reported

Non-Urea Compounds with Shared Substituents

The 4-chlorobenzyl group appears in diverse scaffolds, but biological activity depends on the core structure:

  • Indole derivatives (e.g., 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)piperazinyl)methyl)-1H-indole) : Exhibit anticancer activity (IC₅₀ ~ 10–20 µM against HCT-116 and MDAMB231 cells) . This contrasts sharply with the herbicidal focus of urea analogs, underscoring the scaffold-dependent role of substituents.

Key Research Findings

Substituent Optimization : The 4-chlorobenzyl group enhances herbicidal activity in urea derivatives but requires complementary substituents (e.g., isothiazolidine dioxide) for target specificity .

Scaffold Dependency : The same substituent (e.g., 4-chlorobenzyl) can confer divergent biological outcomes (herbicidal vs. anticancer) depending on the core structure .

Synthetic Accessibility: Urea derivatives are generally synthesized in moderate yields (e.g., 30% for morpholino-triazine analogs), suggesting room for methodological improvements .

Q & A

Basic: What are the critical considerations for synthesizing 1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea with high purity?

Answer:
Synthesis of this urea derivative involves multi-step reactions, including nucleophilic substitution and urea bond formation. Key considerations include:

  • Reaction Conditions : Temperature control (e.g., 60–80°C for urea coupling) and solvent selection (e.g., DMF or dichloromethane) to avoid side reactions .
  • Purification : Sequential crystallization and column chromatography to isolate the target compound from intermediates/byproducts .
  • Analytical Validation : Use NMR (e.g., 1^1H/13^13C) and mass spectrometry to confirm structural integrity and purity (>95%) .

Basic: How can researchers optimize the yield of this compound in large-scale synthesis?

Answer:
Yield optimization requires:

  • Stepwise Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry (e.g., 1.2 equivalents of isothiazolidine dioxide precursor) .
  • Catalyst Selection : Employ coupling agents like EDCI/HOBt for efficient urea bond formation .
  • Solvent Recycling : Recover high-boiling solvents (e.g., DMF) via distillation to reduce costs .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

Answer:
SAR studies should focus on:

  • Substituent Variation : Synthesize analogs with modified chlorobenzyl or isothiazolidine groups to assess impact on biological activity (e.g., kinase inhibition) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like protein kinases or ion channels .
  • Biological Assays : Compare IC50_{50} values in enzymatic assays (e.g., kinase profiling) and cellular models (e.g., cancer cell lines) .

Advanced: How can contradictory data on biological activity be resolved?

Answer:
Contradictions often arise from:

  • Purity Discrepancies : Validate compound purity via HPLC and elemental analysis to rule out impurities affecting results .
  • Assay Variability : Standardize assay protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Cellular Context : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to account for tissue-specific target expression .

Advanced: What methodologies are recommended for studying the compound’s mechanism of action?

Answer:
Mechanistic studies should integrate:

  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
  • Kinetic Studies : Perform time-resolved assays (e.g., stop-flow fluorescence) to determine inhibition constants (KiK_i) .
  • Omics Approaches : Conduct transcriptomic/proteomic profiling to identify downstream pathways (e.g., apoptosis or autophagy markers) .

Advanced: How can researchers design in vivo studies to evaluate therapeutic potential?

Answer:
In vivo protocols should include:

  • Dose Optimization : Conduct pharmacokinetic studies (e.g., IV/PO administration) to determine bioavailability and half-life .
  • Toxicity Screening : Assess liver/kidney function via serum biomarkers (e.g., ALT, creatinine) in rodent models .
  • Efficacy Models : Use xenograft tumors or inflammatory disease models (e.g., collagen-induced arthritis) to validate target engagement .

Basic: What analytical techniques are essential for characterizing this compound’s stability?

Answer:
Stability studies require:

  • Forced Degradation : Expose the compound to heat (40–60°C), light, and humidity, then analyze degradation products via LC-MS .
  • pH-Dependent Stability : Monitor hydrolysis rates in buffers (pH 1–10) using UV-Vis spectroscopy .

Advanced: How can researchers address low solubility in biological assays?

Answer:
Improve solubility via:

  • Co-Solvent Systems : Use DMSO/PEG mixtures (<1% DMSO to avoid cytotoxicity) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Basic: What structural features contribute to this compound’s pharmacological profile?

Answer:
Key features include:

  • Chlorobenzyl Group : Enhances lipophilicity and membrane penetration .
  • Isothiazolidine Dioxide : Acts as a hydrogen bond acceptor, promoting target binding .
  • Urea Linkage : Stabilizes interactions with enzymatic active sites (e.g., kinases) .

Advanced: What computational tools are suitable for predicting off-target effects?

Answer:
Use:

  • Chemoproteomics : Predict off-target binding via databases like ChEMBL or BindingDB .
  • Machine Learning : Train models on toxicity datasets (e.g., Tox21) to flag potential adverse effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.